molecular formula C28H23N3O B11670993 2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(naphthalen-1-yl)quinazolin-4(3H)-one

2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Cat. No.: B11670993
M. Wt: 417.5 g/mol
InChI Key: VKVSRTDSURLONI-MNDPQUGUSA-N
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Preparation Methods

The synthesis of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with naphthalen-1-ylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the final quinazolinone product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the presence of donor (dimethylamino) and acceptor (quinazolinone) groups within the molecule. The ICT state is highly dependent on solvent polarity and temperature, which can be exploited in various applications such as sensing and imaging . The molecular targets and pathways involved in its biological activity include DNA binding and inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives and chalcone analogs. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of 2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of a quinazolinone core with a naphthalene ring and a dimethylaminophenyl group, which imparts distinct photophysical and chemical properties .

Properties

Molecular Formula

C28H23N3O

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C28H23N3O/c1-30(2)22-17-14-20(15-18-22)16-19-27-29-25-12-6-5-11-24(25)28(32)31(27)26-13-7-9-21-8-3-4-10-23(21)26/h3-19H,1-2H3/b19-16-

InChI Key

VKVSRTDSURLONI-MNDPQUGUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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